Avacopan

ANCA-associated vasculitis GPA MPA

Avacopan is a first-in-class oral C5aR1 antagonist (IC₅₀ 0.1 nM) approved by FDA, EMA, and PMDA for severe active AAV. Unlike prednisone, it provides targeted C5a–C5aR1 blockade without broad immunosuppression. Phase 3 ADVOCATE trial: 10.8% absolute increase in sustained remission at week 52 vs prednisone (65.7% vs 54.9%), with 86% median glucocorticoid reduction. Superior eGFR improvement and albuminuria reduction in renal AAV. Optimal for steroid-sparing AAV research, geriatric vasculitis studies, and nephrology investigations. Verify intended use compliance.

Molecular Formula C33H35F4N3O2
Molecular Weight 581.6 g/mol
CAS No. 1346623-17-3
Cat. No. B605695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvacopan
CAS1346623-17-3
SynonymsAvacopan;  CCX168;  CCX-168;  CCX 168.
Molecular FormulaC33H35F4N3O2
Molecular Weight581.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)F)C(=O)N2CCCC(C2C3=CC=C(C=C3)NC4CCCC4)C(=O)NC5=CC(=C(C=C5)C)C(F)(F)F
InChIInChI=1S/C33H35F4N3O2/c1-20-12-15-25(19-27(20)33(35,36)37)39-31(41)26-10-6-18-40(32(42)29-21(2)7-5-11-28(29)34)30(26)22-13-16-24(17-14-22)38-23-8-3-4-9-23/h5,7,11-17,19,23,26,30,38H,3-4,6,8-10,18H2,1-2H3,(H,39,41)/t26-,30-/m0/s1
InChIKeyPUKBOVABABRILL-YZNIXAGQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Avacopan (CAS 1346623-17-3) for ANCA-Associated Vasculitis: Procurement-Relevant Pharmacology and Clinical Positioning


Avacopan (CCX168, Tavneos®) is a first-in-class, orally bioavailable small-molecule antagonist of the complement 5a receptor (C5aR1/CD88) with a binding IC₅₀ of 0.1 nM against human C5aR on U937 cells [1]. It is approved by the FDA (2021), EMA (2022), and PMDA (2021) as an adjunctive treatment for adult patients with severe active anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis (AAV), specifically granulomatosis with polyangiitis (GPA) and microscopic polyangiitis (MPA), in combination with standard therapy including glucocorticoids [2][3]. Avacopan functions as a competitive antagonist that selectively blocks the pro-inflammatory C5a–C5aR1 signaling axis without interfering with the upstream complement cascade or the membrane attack complex (C5b-9) formation [4].

Why Avacopan Cannot Be Substituted with Generic Prednisone or Other C5aR Antagonists in AAV Research and Therapy


Generic substitution of avacopan with standard-of-care prednisone taper or alternative C5aR antagonists is not scientifically valid for procurement decisions in AAV research or clinical use. Unlike prednisone, which broadly suppresses immune function with dose-dependent glucocorticoid toxicity [1], avacopan provides targeted blockade of the C5a–C5aR1 neutrophil activation pathway while preserving the protective C5L2 receptor signaling and upstream complement functions essential for host defense [2]. Among C5aR antagonists, avacopan demonstrates substantially different pharmacokinetic and metabolic profiles—specifically, it exhibits moderate CYP3A4/5 inhibition (IC₅₀ = 1.7 µM) that impacts glucocorticoid metabolism, whereas newer agents such as INF904 show markedly weaker CYP3A4/5 inhibition (IC₅₀ = 62 µM), resulting in differential drug-drug interaction risks [3]. The Phase 3 ADVOCATE trial provides direct quantitative evidence that avacopan-based regimens achieve superior sustained remission and glucocorticoid sparing compared with prednisone taper, establishing a distinct efficacy benchmark not demonstrated by other C5aR antagonists in the same patient population [4].

Avacopan Comparative Evidence: Quantified Differentiation Against Prednisone Taper and Alternative C5aR Antagonists


Avacopan vs Prednisone Taper: Sustained Remission at Week 52 in ADVOCATE Phase 3 Trial

In the Phase 3 ADVOCATE trial (N=330), avacopan demonstrated non-inferiority to prednisone taper for remission at week 26 and superiority for sustained remission at week 52 in patients with GPA or MPA [1]. The avacopan group achieved 65.7% sustained remission compared with 54.9% in the prednisone taper group, representing an absolute difference of +10.8% (p=0.0066) [1].

ANCA-associated vasculitis GPA MPA remission prednisone glucocorticoid

Avacopan vs Prednisone Taper: Glucocorticoid Dose Reduction in ADVOCATE Trial

Avacopan treatment was associated with substantial reduction in cumulative glucocorticoid exposure over the 52-week treatment period. Across the full ADVOCATE trial population, avacopan reduced the median total prednisone-equivalent glucocorticoid dose by 86% compared with the prednisone taper group (median 350 mg vs 2,600 mg) [1]. The mean glucocorticoid dose reduction was 63% (mean 1,349 mg vs 3,650 mg) [1].

glucocorticoid prednisone corticosteroid toxicity sparing

Avacopan vs Prednisone Taper: Relapse Rate Reduction in Elderly Subgroups

In a post hoc analysis of ADVOCATE trial data stratified by age, avacopan demonstrated clinically meaningful reductions in relapse rates compared with prednisone taper in patients aged 65 years and older [1]. Among patients aged 65–74 years, relapse rates were 12.3% for avacopan versus 18.8% for prednisone taper (absolute reduction 6.5%) [1]. Among patients aged ≥75 years, relapse rates were 3.8% for avacopan versus 20.8% for prednisone taper (absolute reduction 17.0%) [1].

elderly relapse geriatric vasculitis age-stratified

Avacopan vs INF904 (C5aR Antagonist): CYP3A4/5 Inhibition and In Vivo Efficacy Comparison

In direct preclinical comparative studies, avacopan demonstrates moderate CYP3A4/5 inhibition (IC₅₀ = 1.7 µM) while INF904 exhibits substantially weaker inhibition (IC₅₀ = 62 µM) [1]. In a hamster neutropenia model, INF904 inhibited C5a-induced neutropenia by 96.5% compared with 51.1% for the same dose of avacopan [1]. Additionally, INF904 showed 2- to 5-fold higher systemic exposure than avacopan across tested animal species [1].

C5aR antagonist CYP3A4 drug-drug interaction neutropenia INF904

Avacopan Receptor Selectivity: C5aR1 Antagonism with Preservation of Protective C5L2 Signaling

Avacopan exhibits selective antagonism of C5aR1 (CD88) without blocking C5a binding to the alternative receptor C5L2 (C5aR2), which has been shown to mediate protective anti-inflammatory effects in experimental antimyeloperoxidase glomerulonephritis models [1]. In contrast to terminal complement inhibitors (e.g., eculizumab) that block C5 cleavage and prevent membrane attack complex (C5b-9) formation, avacopan preserves upstream complement functions essential for host defense against encapsulated bacteria [1].

C5aR1 C5L2 C5aR2 selectivity complement

Avacopan in Renal AAV: eGFR Improvement and Albuminuria Reduction vs Prednisone Taper

In patients with kidney involvement from GPA or MPA (N=268 of 330 ADVOCATE participants), avacopan treatment led to greater improvement in estimated glomerular filtration rate (eGFR) at week 52 and faster reduction in albuminuria compared with prednisone taper [1]. A secondary biomarker analysis revealed that plasma endotrophin (a marker of inflammation and fibrosis) peaked early at week 4 in the avacopan group before declining progressively, while levels in the prednisone taper group decreased initially but rose again by week 26 [1].

renal kidney eGFR albuminuria nephrology

Procurement-Relevant Application Scenarios for Avacopan in ANCA-Associated Vasculitis Research and Therapeutics


Induction and Maintenance of Glucocorticoid-Free Remission in GPA and MPA

Avacopan (30 mg twice daily) combined with rituximab or cyclophosphamide/azathioprine is indicated for achieving sustained glucocorticoid-free remission in adult patients with severe active GPA or MPA. Based on ADVOCATE trial data, avacopan provides a 10.8% absolute increase in sustained remission at week 52 compared with prednisone taper (65.7% vs 54.9%) while reducing cumulative glucocorticoid exposure by 86% (median) over 52 weeks [1]. This scenario is optimal for procurement in clinical research investigating steroid-sparing AAV regimens or in therapeutic settings prioritizing minimization of long-term glucocorticoid toxicity.

Elderly and Glucocorticoid-Vulnerable Patient Populations with AAV

For patients aged 65 years and older with GPA or MPA, avacopan-based regimens offer disproportionate benefit in relapse prevention. Post hoc ADVOCATE analysis demonstrates absolute relapse rate reductions of 6.5% (65–74 years) and 17.0% (≥75 years) versus prednisone taper, with concomitant glucocorticoid dose reductions of 61% and 49% in these respective age subgroups [1]. Procurement for geriatric AAV research or clinical programs should prioritize avacopan given this age-stratified evidence of enhanced efficacy and reduced glucocorticoid toxicity burden.

AAV with Renal Involvement: Accelerated Biomarker Improvement and eGFR Preservation

In patients with AAV and kidney involvement (approximately 80% of the ADVOCATE trial population), avacopan treatment is associated with greater eGFR improvement at week 52 and faster albuminuria reduction compared with prednisone taper [1]. Plasma endotrophin kinetics show early peaking at week 4 followed by progressive decline with avacopan, versus a biphasic pattern with prednisone taper that includes secondary elevation at week 26 [1]. This scenario supports avacopan procurement for nephrology-focused AAV research, renal biopsy studies, and clinical management of AAV patients with impaired renal function.

AAV with ENT or Pulmonary Manifestations: Sustained Remission and Symptom Control

For patients with AAV involving ear, nose, throat (ENT), or pulmonary manifestations, avacopan demonstrates numerically higher remission rates at week 26 and week 52 compared with prednisone taper. In lung manifestations, avacopan achieved 73.2% remission at week 26 (vs 66.2%) and 67.6% sustained remission at week 52 (vs 53.5%) [1]. In ENT manifestations, active disease at week 52 was observed in 2.9% of avacopan-treated patients versus 7.6% in the prednisone taper group [1]. Procurement for respiratory-focused AAV studies or clinical programs should consider this organ-specific efficacy evidence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Avacopan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.